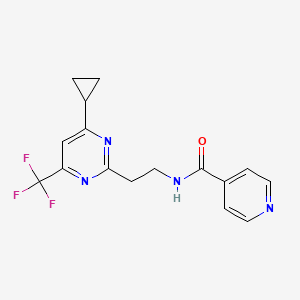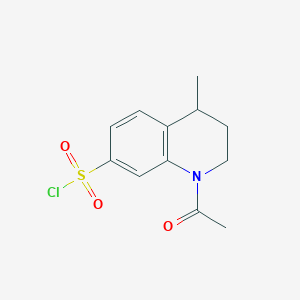
1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a chemical compound with the molecular formula C12H14ClNO3S and a molecular weight of 287.77 g/mol . This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride typically involves the reaction of 1-acetyl-4-methyl-1,2,3,4-tetrahydroquinoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group . The process may involve steps such as:
Acetylation: Introduction of the acetyl group to the tetrahydroquinoline ring.
Sulfonylation: Reaction with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the nitrogen or sulfur atoms.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
科学的研究の応用
1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: Employed in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
作用機序
The mechanism of action of 1-acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential therapeutic applications.
1,2,3,4-Tetrahydroquinoline: A parent compound with diverse biological activities and used as a building block in organic synthesis.
Uniqueness
1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetyl and sulfonyl chloride groups allows for a wide range of chemical modifications and applications .
特性
IUPAC Name |
1-acetyl-4-methyl-3,4-dihydro-2H-quinoline-7-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-8-5-6-14(9(2)15)12-7-10(18(13,16)17)3-4-11(8)12/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOYUAYUNJEZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=C1C=CC(=C2)S(=O)(=O)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methylidene}[(4-nitrophenyl)methoxy]amine](/img/structure/B2679556.png)
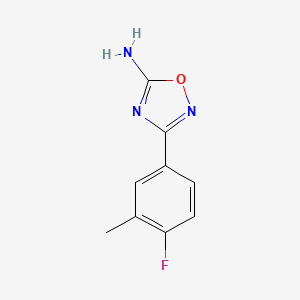
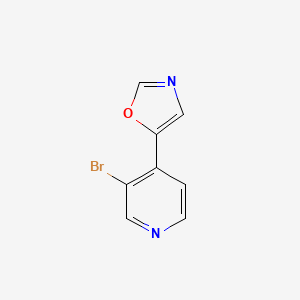
![2-Chloro-N-[2-methyl-4-(1-methyl-2-oxopyrrolidin-3-yl)oxyphenyl]acetamide](/img/structure/B2679561.png)
![(2R,3S,5S,10S,13S,14R,17R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2S,3S)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/new.no-structure.jpg)
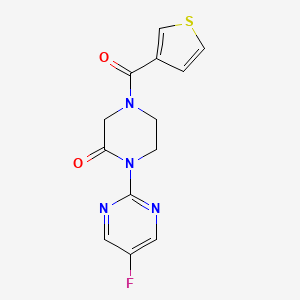
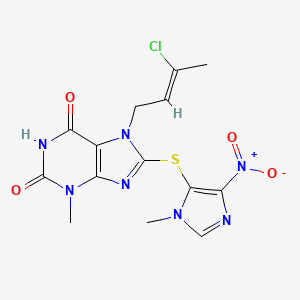
![2,5-dimethyl-7-(4-methylphenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2679568.png)
![(2E)-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2679569.png)
![(4-(3-methoxypyrrolidin-1-yl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2679571.png)
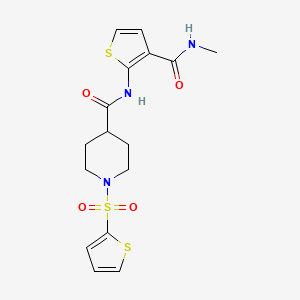
![3-fluoro-4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2679574.png)
